5-Butylisatin

Vue d'ensemble

Description

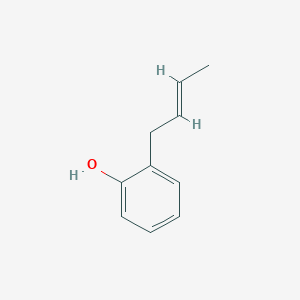

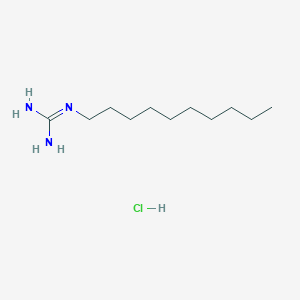

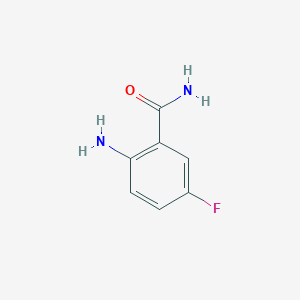

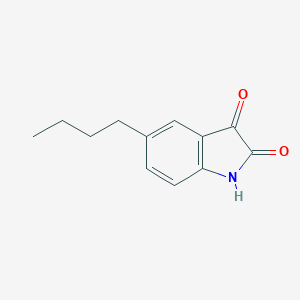

5-Butylisatin, also known as 5-butyl-1H-indole-2,3-dione, is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of isatin, which is an indole derivative .

Synthesis Analysis

Isatin and its derivatives, including 5-Butylisatin, are synthetically versatile substrates. They can form a wide range of heterocyclic structures . The synthesis of isatin-based compounds, especially in water and aqueous media, has been a focus of recent research .

Molecular Structure Analysis

The molecular structure of 5-Butylisatin consists of a 12 carbon ©, 13 hydrogen (H), 1 nitrogen (N), and 2 oxygen (O) atoms . The molecular weight of 5-Butylisatin is 203.2371 .

Chemical Reactions Analysis

Isatin and its derivatives, including 5-Butylisatin, can participate in a wide range of synthetic reactions . They can be used as raw materials in the synthesis of various heterocyclic structures .

Applications De Recherche Scientifique

Impact on Carbohydrate Metabolism

- 5-Butylisatin has been studied for its effects on carbohydrate metabolism. Research on rat tissues showed that 5-Butylisatin, along with other isatin derivatives, can alter the content of lactate, pyruvate, and glycogen in liver tissue. These changes are particularly notable under oxygen-deficient conditions, suggesting a role for 5-Butylisatin in the metabolic processes of liver tissue and skeletal muscles under specific conditions (Garalene & Mazhilis, 1984).

Inhibition of Human Enzyme Activity

- Studies have shown that compounds structurally related to 5-Butylisatin, like butyltins, can inhibit human enzyme activities. For instance, tributyltin, a butyltin compound, has been observed to inhibit human 5α-reductase types 1 and 2, which are crucial for androgen metabolism. This suggests potential implications of butyltin compounds, including 5-Butylisatin, in influencing human hormonal functions and possibly contributing to developmental disorders in the reproductive system (Doering et al., 2002).

Effects on Natural Killer Cells

- Another area of research involves examining the impact of butyltin compounds on human natural killer (NK) cells. Compounds like dibutyltin have been studied for their effects on the expression of functionally relevant cell surface markers in human NK cells. This research is significant for understanding the immunotoxic potential of butyltins in humans, as NK cells play a crucial role in the body's defense against tumors and viral infections (Odman-Ghazi, Hatcher, & Whalen, 2003).

Potential in Cancer Therapy

- The derivatives of 5-Butylisatin, such as 5-Nitroisatin, have been investigated for their role as inhibitors of enzymes like CDK2, which are targets in anti-cancer therapies. These studies are part of broader efforts to develop new treatments for cancer, exploring the use of isatin-based compounds as competitive inhibitors of ATP (Czeleń, Szefler, & Skotnicka, 2023).

Synthesis and Cytotoxic Studies

- Research on 5-phenylisatin derivatives, which are related to 5-Butylisatin, has shown promising results in cytotoxic studies against human leukemia cells. These derivatives have also been evaluated for their anti-migration and anti-angiogenic effects, indicating their potential use in cancer treatment (Zhang et al., 2018).

Propriétés

IUPAC Name |

5-butyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-4-8-5-6-10-9(7-8)11(14)12(15)13-10/h5-7H,2-4H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJKTTWCGNQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171410 | |

| Record name | 5-Butylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butylisatin | |

CAS RN |

18331-71-0 | |

| Record name | 5-Butylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Butylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.